

Application Notes and Protocols: (+)-ITD-1 for TGF- β Inhibition

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Compound of Interest

Compound Name: (+)-ITD-1

Cat. No.: B15542135

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Introduction

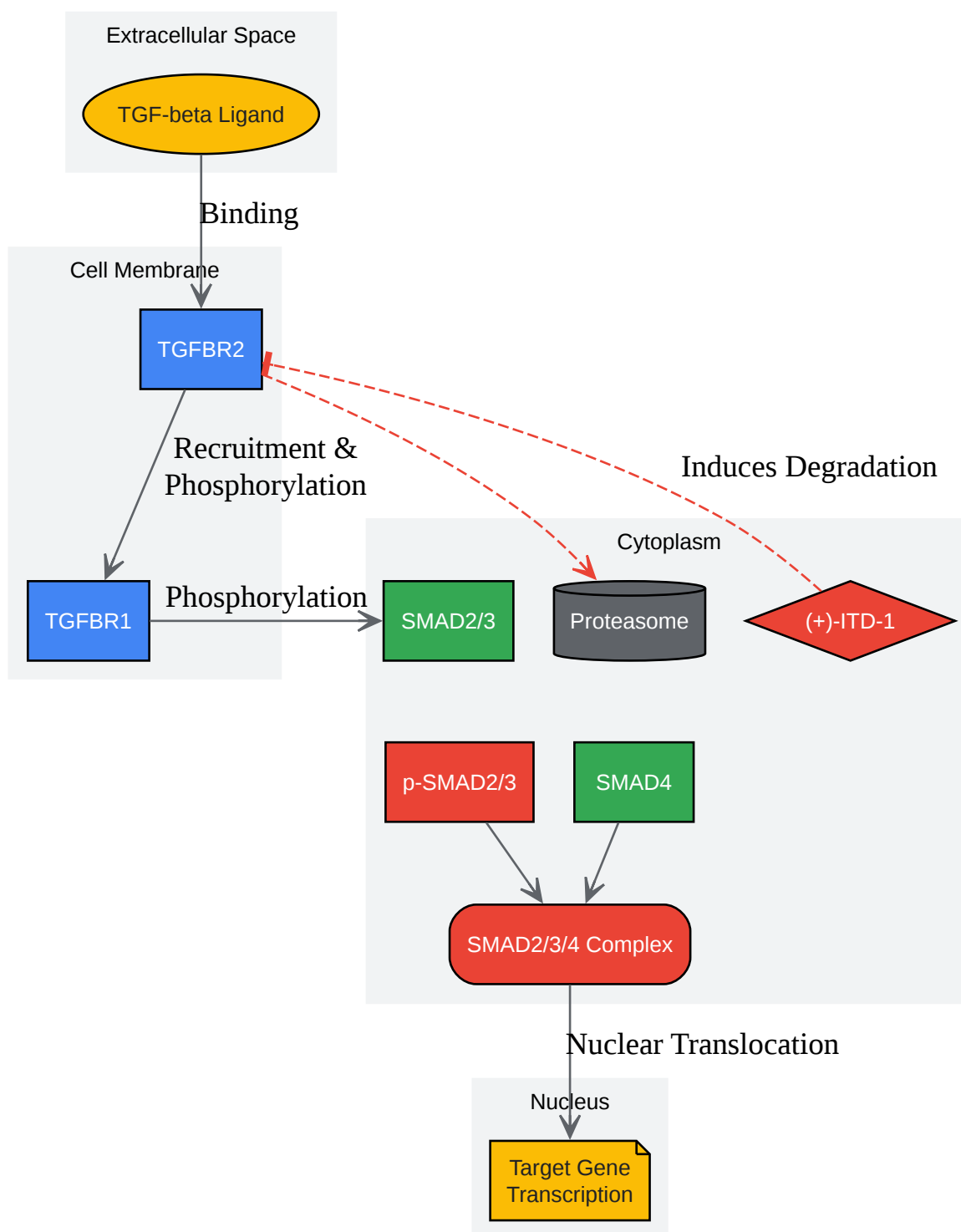
(+)-ITD-1 is a selective and potent small molecule inhibitor of the Transforming Growth Factor-beta (TGF- β) signaling pathway. Its unique mechanism of action, which involves the induced proteasomal degradation of the TGF- β type II receptor (TGFB β 2), distinguishes it from many other TGF- β inhibitors that typically target the kinase activity of the type I receptor (ALK5).^{[1][2]} This distinct mechanism makes **(+)-ITD-1** a valuable tool for studying the multifaceted roles of TGF- β signaling in various biological processes, including cell differentiation, proliferation, fibrosis, and cancer.^{[3][4]} These application notes provide detailed protocols and guidance on the use of **(+)-ITD-1**, with a specific focus on determining the optimal treatment duration for effective TGF- β inhibition.

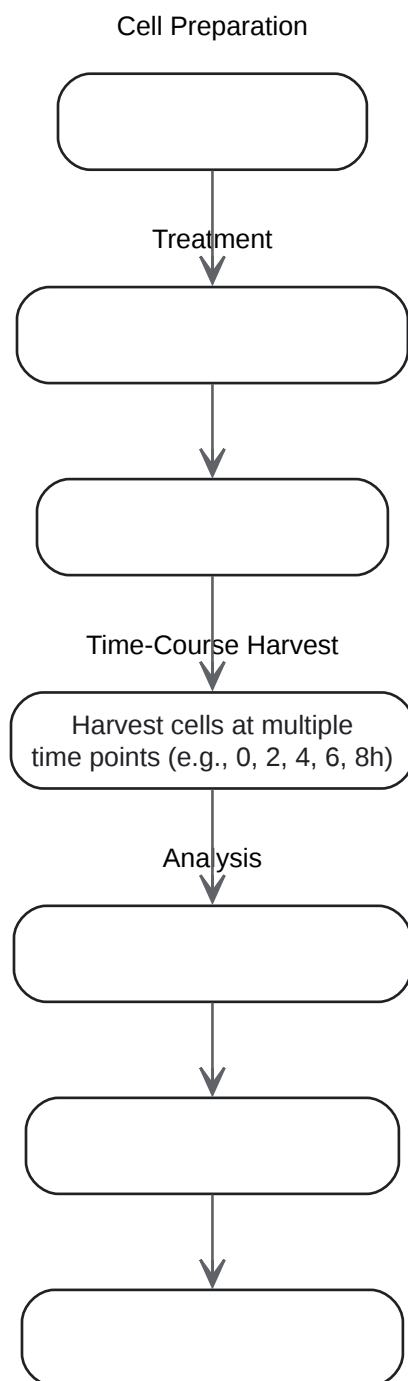
Mechanism of Action

The canonical TGF- β signaling cascade is initiated by the binding of a TGF- β ligand to TGFB β 2, which then recruits and phosphorylates the TGF- β type I receptor (TGFB β 1). This activated receptor complex subsequently phosphorylates the downstream effector proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of target genes.^[5]

(+)-ITD-1 disrupts this pathway at the receptor level. Instead of inhibiting the kinase activity of the receptors, it induces the ubiquitin-independent proteasomal degradation of TGFB β 2.^{[2][6]}

This reduction in the cellular levels of TGFBR2 effectively prevents the formation of the signaling complex, leading to a potent blockade of downstream SMAD2/3 phosphorylation and subsequent TGF- β -mediated gene transcription.[\[1\]](#)[\[6\]](#)





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